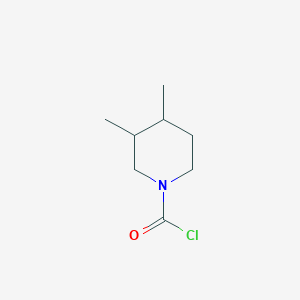

3,4-Dimethylpiperidine-1-carbonyl chloride

Description

Properties

Molecular Formula |

C8H14ClNO |

|---|---|

Molecular Weight |

175.65 g/mol |

IUPAC Name |

3,4-dimethylpiperidine-1-carbonyl chloride |

InChI |

InChI=1S/C8H14ClNO/c1-6-3-4-10(8(9)11)5-7(6)2/h6-7H,3-5H2,1-2H3 |

InChI Key |

WOECGNCZCOVPNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1C)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Phosgene-Mediated Carbonyl Chloride Formation

One of the most established methods for preparing carbonyl chlorides, including 3,4-Dimethylpiperidine-1-carbonyl chloride, is the reaction of the corresponding carboxylic acid with phosgene. This method is well-documented in patent literature and offers high selectivity and yields under controlled conditions.

- The carboxylic acid precursor of 3,4-dimethylpiperidine is reacted with phosgene in the presence of a catalyst.

- The reaction temperature ranges from 20°C to 140°C, with a preferred range of 30°C to 80°C.

- Pressure conditions vary from 0.01 to 50 bar, typically atmospheric pressure (~1 bar) is used.

- Catalysts employed are often adducts formed between phosgene and N,N-disubstituted formamides, which enhance the reaction rate and selectivity.

$$

\text{3,4-Dimethylpiperidine carboxylic acid} + \text{Phosgene} \xrightarrow[\text{Catalyst}]{30-80^\circ C} \text{3,4-Dimethylpiperidine-1-carbonyl chloride} + \text{HCl}

$$

| Parameter | Range/Value | Notes |

|---|---|---|

| Temperature | 20°C – 140°C | Preferably 30°C – 80°C |

| Pressure | 0.01 – 50 bar | Typically ~1 bar (atmospheric pressure) |

| Catalyst | Phosgene + N,N-disubstituted formamide adduct | Enhances reaction efficiency |

| Molar Ratio (Acid:Phosgene) | 0.8:1 to 1.2:1 | Preferably 1:1 |

This method allows for both stepwise and continuous feeding of reactants, providing flexibility for scale-up and industrial applications.

Thionyl Chloride Chlorination of 3,4-Dimethylpiperidine

An alternative and widely used chlorinating agent for the synthesis of acid chlorides is thionyl chloride (SOCl₂). In this method, 3,4-dimethylpiperidine is reacted with thionyl chloride to introduce the carbonyl chloride functionality.

- The 3,4-dimethylpiperidine or its carboxylic acid derivative is refluxed with excess thionyl chloride.

- The reaction typically proceeds under anhydrous conditions to prevent hydrolysis.

- Byproducts such as sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases are evolved and removed.

- The reaction is monitored until completion, followed by purification steps to isolate the product.

- Thionyl chloride is readily available and easier to handle compared to phosgene.

- The reaction conditions are relatively mild.

- Suitable for laboratory-scale synthesis.

- Generation of corrosive gases requires appropriate ventilation and safety measures.

- May require longer reaction times compared to phosgene methods.

Catalytic Adduct-Enhanced Phosgene Reaction

Recent advances have introduced catalytic adducts of phosgene with N,N-disubstituted formamides to improve the efficiency of the carbonyl chloride formation. This approach is particularly relevant for sensitive substrates like substituted piperidines.

- The catalyst is formed by passing phosgene through a stationary phase containing the adduct.

- The carboxylic acid substrate is then passed through this catalytic bed.

- This method allows for continuous processing and improved selectivity.

- Reaction parameters such as temperature and pressure are optimized to minimize side reactions.

Comparative Table of Preparation Methods

| Method | Reactants | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosgene with Catalyst | 3,4-Dimethylpiperidine carboxylic acid + Phosgene + Catalyst | 30–80°C, ~1 bar, catalytic bed | High selectivity, scalable, continuous process | Phosgene toxicity, requires catalyst |

| Thionyl Chloride Chlorination | 3,4-Dimethylpiperidine or acid + SOCl₂ | Reflux, anhydrous conditions | Readily available reagents, mild conditions | Generates corrosive gases, longer reaction times |

| Catalytic Adduct Phosgene Method | Carboxylic acid + Phosgene + N,N-disubstituted formamide adduct | 20–140°C, 0.01–50 bar | Enhanced reaction rate and selectivity | Complex catalyst preparation |

Chemical Reactions Analysis

Nucleophilic Substitution

The carbonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols. For example:

-

Amidation : Reacts with primary/secondary amines to form carboxamides.

-

Esterification : Forms esters with alcohols under mild conditions.

-

Thioester Formation : Reacts with thiols to yield thioesters.

Steric hindrance from the 3,4-dimethyl groups reduces reactivity with bulky nucleophiles compared to unsubstituted piperidine analogs .

Cross-Coupling Reactions

Rhodium-catalyzed asymmetric carbometalation enables enantioselective synthesis of 3-substituted piperidines. This method, demonstrated with dihydropyridines, produces tetrahydropyridine intermediates that are hydrogenated to yield chiral piperidines (e.g., precursors to Niraparib) .

Electrophilic Aromatic Substitution

The electron-withdrawing carbonyl chloride group directs electrophiles to the piperidine ring’s meta positions. Nitration and halogenation occur under standard conditions but are less common due to competing side reactions.

Reaction Conditions and Yields

*Theoretical yield based on analogous reactions.

Mechanistic Insights

-

Nucleophilic Substitution : Proceeds via a two-step mechanism:

-

Nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination of chloride ion to regenerate the carbonyl group.

-

-

Rh-Catalyzed Carbometalation : Involves transmetalation of Rh complexes with boronic acids, followed by regioselective carbometalation and protodemetalation .

Comparative Reactivity

| Feature | 3,4-Dimethylpiperidine-1-carbonyl Chloride | Piperidine-1-carbonyl Chloride |

|---|---|---|

| Steric Hindrance | High (3,4-dimethyl groups) | Low |

| Reaction Rate with Amines | Slower | Faster |

| Enantioselective Potential | High (via Rh catalysis) | Limited |

Scientific Research Applications

3,4-Dimethylpiperidine-1-carbonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethylpiperidine-1-carbonyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound is compared to three analogous piperidine derivatives:

| Compound Name | Molecular Formula | Substituents | Functional Group |

|---|---|---|---|

| 3,4-Dimethylpiperidine-1-carbonyl chloride | C₈H₁₂ClNO | 3-CH₃, 4-CH₃ | Carbonyl chloride (COCl) |

| Piperidine-1-carbonyl chloride | C₆H₁₀ClNO | None | Carbonyl chloride (COCl) |

| 4-(3,4-Dichlorobenzyl)piperidine hydrochloride | C₁₂H₁₆Cl₃N | 4-(3,4-dichlorobenzyl) | Hydrochloride salt (HCl) |

| 3,4-Dimethylpiperidine hydrochloride | C₇H₁₆ClN | 3-CH₃, 4-CH₃ | Hydrochloride salt (HCl) |

Functional Group Reactivity

- Carbonyl Chloride vs. Hydrochloride Salts : The carbonyl chloride group in 3,4-dimethylpiperidine-1-carbonyl chloride enables direct nucleophilic acyl substitution (e.g., with amines to form ureas), whereas hydrochloride salts (e.g., 4-(3,4-dichlorobenzyl)piperidine hydrochloride) require deprotonation for further reactivity .

- Steric Effects : The 3,4-dimethyl substituents in the target compound introduce steric hindrance, slowing reactions compared to unsubstituted piperidine-1-carbonyl chloride.

Comparative Data Analysis

Physicochemical Properties

| Property | 3,4-Dimethylpiperidine-1-carbonyl chloride | Piperidine-1-carbonyl chloride | 4-(3,4-Dichlorobenzyl)piperidine hydrochloride |

|---|---|---|---|

| Molecular Weight (g/mol) | 173.64 | 147.60 | 296.62 |

| Melting Point (°C) | Not reported | 45–50 | 210–215 (decomposes) |

| Solubility | Polar aprotic solvents | Similar | Water-miscible (as salt) |

| Hydrolysis Sensitivity | High | High | Low |

Biological Activity

3,4-Dimethylpiperidine-1-carbonyl chloride is an organic compound that belongs to the class of piperidine derivatives. Its chemical structure includes a piperidine ring substituted with two methyl groups and a carbonyl chloride functional group. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C8H14ClN |

| Molecular Weight | 175.66 g/mol |

| IUPAC Name | 3,4-Dimethylpiperidine-1-carbonyl chloride |

| CAS Number | 1597853-94-5 |

The biological activity of 3,4-Dimethylpiperidine-1-carbonyl chloride is primarily linked to its ability to interact with various biological targets. The carbonyl chloride group is known to facilitate nucleophilic attack by biological molecules, leading to the formation of amides or other derivatives that can modulate biological pathways. This interaction can influence enzyme activity and receptor binding, which are critical for therapeutic effects.

Pharmacological Applications

- Anticancer Activity : Recent studies have indicated that piperidine derivatives exhibit promising anticancer properties. For instance, compounds similar to 3,4-Dimethylpiperidine-1-carbonyl chloride have shown cytotoxic effects against various cancer cell lines through apoptosis induction and inhibition of cell proliferation .

- Neuroprotective Effects : Research has suggested that piperidine derivatives can act as monoamine oxidase (MAO) inhibitors, which are significant in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of MAO-B by these compounds could lead to increased levels of neurotransmitters like dopamine and serotonin, providing neuroprotective benefits .

- Enzyme Inhibition : The compound may also exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease management. In vitro studies have demonstrated that certain piperidine derivatives possess strong AChE inhibitory activity, suggesting potential for cognitive enhancement .

Case Study 1: Anticancer Activity

A study examined the cytotoxic effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that compounds with structural similarities to 3,4-Dimethylpiperidine-1-carbonyl chloride exhibited enhanced cytotoxicity compared to standard treatments like bleomycin .

Case Study 2: Neuroprotection

In a neuroprotection study, a series of piperidine derivatives were evaluated for their MAO-B inhibitory activity. The findings revealed that certain derivatives showed significant inhibition at low micromolar concentrations, indicating their potential as therapeutic agents for neurodegenerative disorders .

Recent Advances in Synthesis

Recent literature highlights innovative synthetic routes for piperidine derivatives that enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry are being explored to optimize the production of compounds like 3,4-Dimethylpiperidine-1-carbonyl chloride .

Comparative Studies

Comparative studies have been conducted to assess the biological activities of various piperidine derivatives against known standards. These studies often focus on structure-activity relationships (SAR), elucidating how modifications in the piperidine structure can enhance or diminish biological efficacy .

Q & A

Basic: What are the recommended methods for synthesizing 3,4-Dimethylpiperidine-1-carbonyl chloride, and how can its purity be validated?

Methodological Answer:

The synthesis typically involves reacting 3,4-dimethylpiperidine with phosgene (COCl₂) or a safer alternative like triphosgene in anhydrous dichloromethane under inert conditions. After reaction completion, the product is purified via fractional distillation or recrystallization. Purity validation requires a combination of techniques:

- Titration : Use alcoholic sodium hydroxide to titrate residual HCl, ensuring stoichiometric equivalence .

- Spectroscopy : Confirm structural integrity via IR (peaks at ~1800 cm⁻¹ for carbonyl chloride) and ¹³C NMR (carbonyl carbon resonance ~170 ppm) .

- HPLC : Quantify impurities using a C18 column with UV detection at 220 nm. Purity should exceed 98% for research-grade material .

Advanced: How do steric effects from the 3,4-dimethyl groups influence nucleophilic acyl substitution reactivity?

Methodological Answer:

The 3,4-dimethyl substituents introduce steric hindrance, slowing reaction kinetics with bulky nucleophiles (e.g., secondary amines). To study this:

- Kinetic Experiments : Compare reaction rates with unsubstituted piperidine carbonyl chloride using pseudo-first-order conditions. Monitor progress via ¹H NMR or LC-MS .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map transition-state geometries and quantify steric barriers .

- Case Study : In esterification with phenol, yields drop by ~20% compared to non-methylated analogs due to hindered nucleophile access .

Basic: What analytical techniques are critical for resolving contradictory spectral data (e.g., unexpected carbonyl shifts)?

Methodological Answer:

Contradictions often arise from solvent effects or residual moisture. Resolve via:

- Solvent Standardization : Re-run NMR in deuterated DMSO or CDCl₃ to eliminate solvent-dependent shifts .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) via ESI-MS to rule out degradation products.

- X-ray Crystallography : For definitive structural confirmation, grow single crystals in hexane/ethyl acetate mixtures .

Advanced: How can this compound be optimized as a building block for chiral ligand synthesis?

Methodological Answer:

The 3,4-dimethyl groups provide a chiral scaffold. To exploit this:

- Enantiomeric Resolution : Use chiral HPLC (Chiralpak IA column) with hexane/isopropanol to separate enantiomers .

- Coordination Studies : Screen metal complexes (e.g., PdCl₂) via UV-vis and cyclic voltammetry to assess ligand-metal binding efficiency .

- Catalytic Testing : Evaluate asymmetric induction in model reactions (e.g., aldol additions) under varying temperatures and solvents .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

Carbonyl chlorides hydrolyze readily. Storage protocols include:

- Anhydrous Conditions : Store under argon in flame-sealed ampules with molecular sieves (3Å) .

- Low Temperature : Maintain at -20°C to slow degradation; monitor via periodic FTIR for carbonyl peak integrity .

- Stability Testing : Accelerate aging at 40°C/75% RH for 4 weeks; ≤5% hydrolysis is acceptable .

Advanced: How can mechanistic studies differentiate between SN1 and SN2 pathways in its reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare rates using deuterated nucleophiles (e.g., D₂O vs. H₂O). SN1 shows negligible KIE, while SN2 exhibits significant primary KIE .

- Stereochemical Inversion : React with chiral alcohols (e.g., (R)-2-octanol) and analyze product configuration via polarimetry or Mosher ester analysis .

- Solvent Polarity : Increase dielectric constant (e.g., switch from THF to DMF); SN1 rates rise due to carbocation stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.